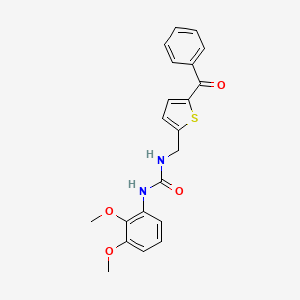

![molecular formula C15H9FN4S2 B2798304 6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-25-8](/img/structure/B2798304.png)

6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

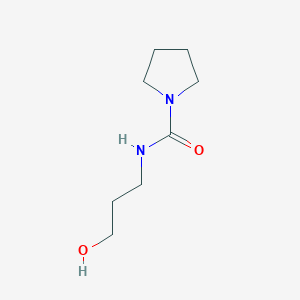

“6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用

Cancer Research and Cell Cycle Regulation

Research on derivatives of 6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has shown potential in cancer treatment through the regulation of cell cycle and apoptosis. Specifically, isoxazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Compound 20c, an isoxazole derivative, induced G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering the balance between Bcl-2 and Bax levels, which accelerated the expression of caspases. This suggests the compound's potential as a small-molecule activator of p53, offering a promising direction for further biological testing in colon cancer models (Kumbhare et al., 2014).

Synthesis and Analytical Application

A novel approach to the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, involving oxidative C–S bond formation, has been developed. This metal-free protocol features broad substrate scope, short reaction times, and a simplified product purification process, indicating its utility in creating compounds with potential biological applications (Mariappan et al., 2016).

Fluorescent Probes for Iron Detection

Two novel fluorescent probes based on N-(2-(pyridin-4-ylmethyl)phenyl)benzo[d]thiazol-2-amine and its derivatives have been designed for selective iron ion detection. These probes exhibit excellent selectivity and sensitivity for Fe3+ ions, with potential applications in analytical chemistry (Wei, 2012).

Protonation Sites and Hydrogen Bonding in Pharmaceutical Salts

The structural characterization of N,4-diheteroaryl 2-aminothiazoles, including derivatives similar to the chemical , has revealed insights into their protonation sites and hydrogen bonding patterns. These findings are significant for understanding the solid-state properties of pharmaceutical salts, which can influence drug formulation and delivery (Böck et al., 2021).

Quantum Chemical Analysis and Tautomerism

A quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine revealed dynamic tautomerism and divalent N(I) character in this class of compounds. This study provides detailed insights into electron distribution, tautomeric preferences, and protonation energy, which are crucial for designing drugs with improved pharmacokinetic properties (Bhatia et al., 2013).

作用機序

Target of Action

Compounds with similar structures, such as thiazole and pyridine derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets through a combination of physical and chemical adsorption . The compound may form bonds with its target, leading to changes in the target’s function or structure .

Biochemical Pathways

Thiazole derivatives have been reported to impact a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The compound may alter these pathways, leading to downstream effects such as the inhibition of cell proliferation or the induction of apoptosis .

Pharmacokinetics

Thiazole compounds are generally known for their good water solubility , which could potentially influence their bioavailability and distribution within the body.

Result of Action

Similar compounds have been reported to exhibit anti-cancer activity against various cancer cell lines . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its interaction with its targets . Additionally, the compound’s stability can be influenced by storage conditions

特性

IUPAC Name |

6-fluoro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4S2/c16-10-1-2-11-13(7-10)22-15(18-11)20-14-19-12(8-21-14)9-3-5-17-6-4-9/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYJGIRPBPVPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

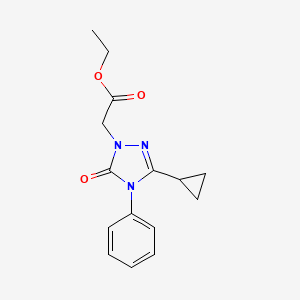

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)

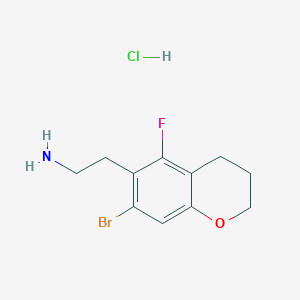

![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2798233.png)

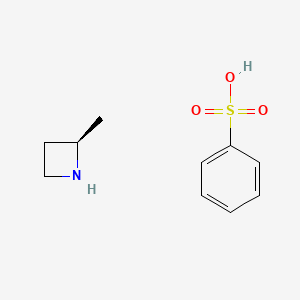

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)

![N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2798244.png)